molecular formula C10H10BrN7O2S B11104385 7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11104385
M. Wt: 372.20 g/mol
InChI Key: YABOJVQFOPQJJY-UHFFFAOYSA-N
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Description

7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of a thiadiazole ring and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is used to study enzyme interactions and as a potential inhibitor of specific enzymes.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific enzymes. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a thiadiazole ring and a brominated purine derivative. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C10H10BrN7O2S

Molecular Weight

372.20 g/mol

IUPAC Name

7-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-8-bromo-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H10BrN7O2S/c1-16-6-5(7(19)17(2)10(16)20)18(8(11)13-6)3-4-14-15-9(12)21-4/h3H2,1-2H3,(H2,12,15)

InChI Key

YABOJVQFOPQJJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=NN=C(S3)N

Origin of Product

United States

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